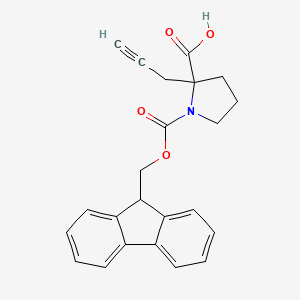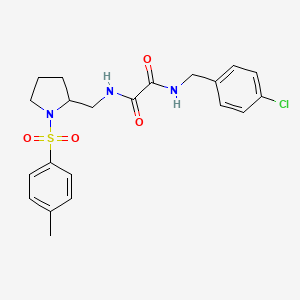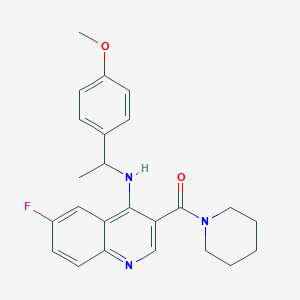
tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step synthetic routes starting from readily available materials. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps with an overall yield of 20.2% (Wang et al., 2015). Although this specific route does not directly apply to tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate, it illustrates the complexity and the synthetic strategies that might be employed in its preparation.
Molecular Structure Analysis
Structural characterization of similar compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, through NMR and single-crystal X-ray diffraction analysis, highlights the importance of these techniques in confirming the molecular structure of complex organic compounds (Zhang et al., 2018). Such detailed structural analysis is crucial for the development of new synthetic intermediates and their application in drug synthesis.
Chemical Reactions and Properties
The reactivity of tert-butyl piperidine-1-carboxylate derivatives can be diverse, depending on the functional groups present on the piperidine ring. For example, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine produced a compound with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating the compound's ability to engage in nucleophilic addition reactions (Richter et al., 2009). This example reflects the chemical versatility of tert-butyl piperidine derivatives, suggesting similar potential for tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate in synthetic applications.
Physical Properties Analysis
The physical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting point, and crystal structure, are critical for their application in synthetic chemistry. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for instance, was reported to provide insights into the compound's solid-state characteristics (Mamat et al., 2012). Such information is indispensable for understanding the material's behavior in different chemical environments and for designing subsequent synthetic steps or formulations.
Aplicaciones Científicas De Investigación
Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound to tert-butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate, serves as a key intermediate in the synthesis of small molecule anticancer drugs. Its significance lies in targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival, and overcoming resistance issues in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
Biological Compound Synthesis
In another study, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a variant of tert-butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate, was synthesized as an intermediate in various biologically active compounds, including crizotinib, highlighting its role in the development of diverse pharmacological agents (Kong et al., 2016).
Synthesis of Vandetanib Intermediate
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate in the synthesis of Vandetanib, demonstrating the role of such compounds in creating targeted cancer therapies (Wang, Wang, Tang, & Xu, 2015).
Antibacterial and Anthelmintic Screening
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and screened for antibacterial and anthelmintic activities. Although it showed moderate anthelmintic activity, this indicates the potential of such compounds in the development of new treatments for infections and parasitic diseases (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Development of Novel Piperidine Derivatives
A study on the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone as a starting point showcases the versatility of tert-butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate related compounds in creating structurally diverse and potentially bioactive piperidine derivatives (Moskalenko & Boev, 2014).
Safety and Hazards
The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Direcciones Futuras
Given the role of “tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate” in the synthesis of fentanyl, future research and regulations may focus on controlling its availability to prevent the illicit manufacture of fentanyl . Additionally, understanding the synthesis pathways involving this compound could lead to the development of new therapeutic agents.
Propiedades
IUPAC Name |
tert-butyl 4-[(3-cyanobenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-9-7-15(8-10-21)20-16(22)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSYKHKLFWCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


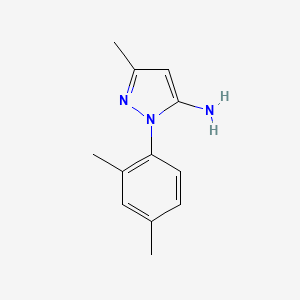
![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)
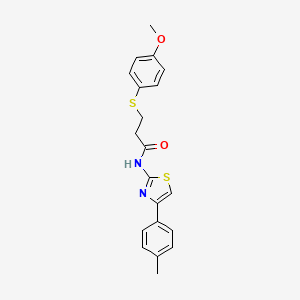
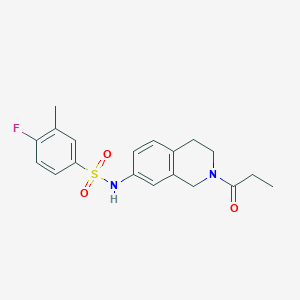
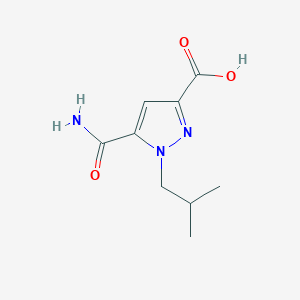
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)

